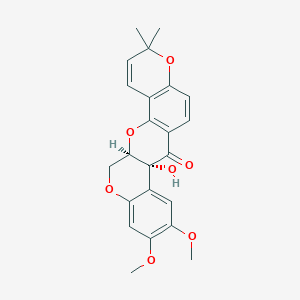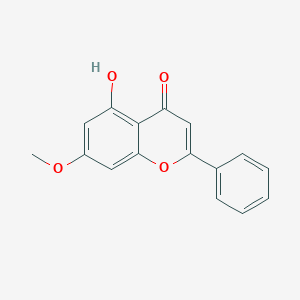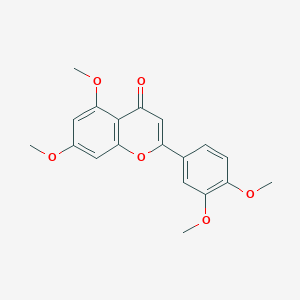
3',4',5,7-Tetramethoxyflavone
説明
3’,4’,5,7-Tetramethoxyflavone is a flavonoid, a type of plant secondary metabolite, which is known for its antiviral activity against picornaviruses . It has been shown to inhibit the production of β-catenin and is a potent inhibitor of the Wnt pathway in cervical cancer cells . It is also known to possess various bioactivities, including anti-fungal, anti-malarial, anti-mycobacterial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of 3’,4’,5,7-Tetramethoxyflavone has been reported in the literature . The synthesis starts from phloroacetophenone (1) and involves several steps to yield the final product .
Molecular Structure Analysis
The molecular formula of 3’,4’,5,7-Tetramethoxyflavone is C19H18O6 . The molecular weight is 342.34 g/mol . The structure includes a flavone backbone with four methoxy groups attached at positions 3’, 4’, 5, and 7 .
Physical And Chemical Properties Analysis
3’,4’,5,7-Tetramethoxyflavone appears as white to yellow crystals or powder . It has a melting point range of 193°C to 197°C . The compound is soluble in DMSO .
科学的研究の応用
Metabolism and Pharmacokinetics : TMF, a major polymethoxyflavone (PMF) isolated from Kaempferia parviflora, exhibits various bioactivities like antifungal, antimalarial, antimycobacterial, and anti-inflammatory activities. Studies have focused on its metabolism, identifying its metabolites in rat urine and understanding its pharmacokinetics and excretion in rats (Lu et al., 2012); (Wei et al., 2014).
Antitumor Activity and Molecular Interactions : Research into the antitumor activities of PMFs, including TMF, has shown that hydroxylated PMFs demonstrate more potent cytotoxicity against various cancer cell lines compared to their non-hydroxylated counterparts. The presence of hydroxy and methoxy groups significantly influences the pharmacokinetics and metabolites of these compounds (You et al., 2021); (Qiu et al., 2010).
Biotransformation by Fungi and Gut Bacteria : The biotransformation of PMFs, including TMF, by entomopathogenic filamentous fungi and human intestinal bacteria such as Blautia sp. MRG-PMF1 has been studied. These organisms can metabolize various PMFs to demethylated flavones, which could lead to novel bioactive compounds (Łużny et al., 2021); (Kim et al., 2014).
Interaction with DNA and Molecular Targets : Studies have explored the interaction of natural flavonoids like TMF with DNA, revealing their potential as therapeutic drugs for various diseases. The intrinsic fluorescence properties of these flavonoids have been used to examine their binding with DNA, providing insights into their potential mechanisms of action (Sengupta et al., 2014).
Effects on Blood Coagulation and HIV-1 : TMF and related flavones have been evaluated for their effects on blood coagulation and anti-HIV-1 activity. Certain flavones have shown potential in inhibiting DNA topoisomerase IIα activity, which may account for their observed cytotoxicity, as well as exhibiting activity against HIV-1 (Triratana et al., 1991); (Kongkum et al., 2012).
Anti-Inflammatory and Pharmacological Properties : The synthesis and pharmacological evaluation of various flavones, including derivatives of TMF, have demonstrated their potential as inhibitors of inflammatory mediators. These compounds have shown activity in inhibiting lipid peroxidation and reducing the release of inflammatory mediators (Ballesteros et al., 1995).
Safety And Hazards
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXVBVLQKLQNRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234705 | |
| Record name | 5,7,3',4'-Tetramethylluteolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4',5,7-Tetramethoxyflavone | |
CAS RN |
855-97-0 | |
| Record name | 5,7,3′,4′-Tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7,3',4'-Tetramethylluteolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7,3',4'-Tetramethylluteolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



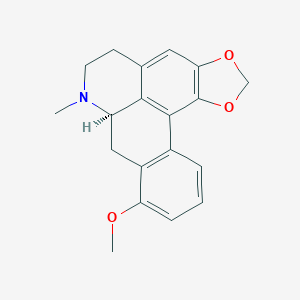
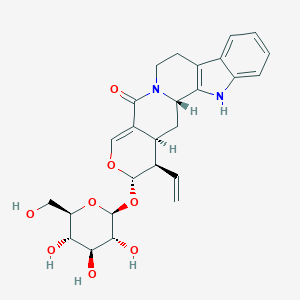
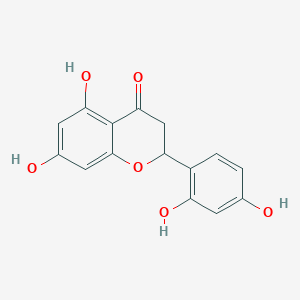
![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)methyl]-7-methoxy-](/img/structure/B192454.png)
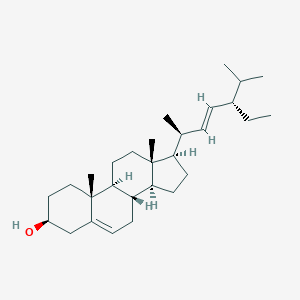
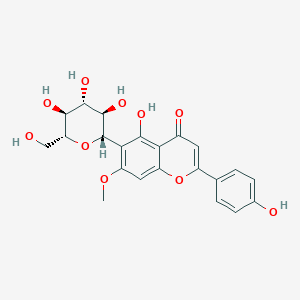
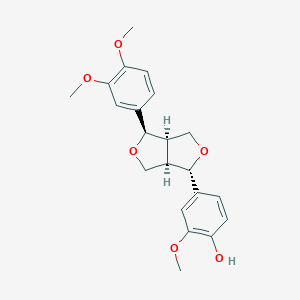
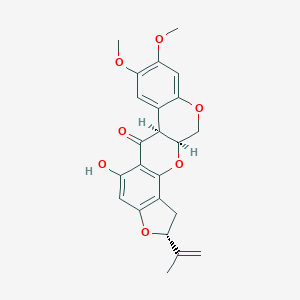
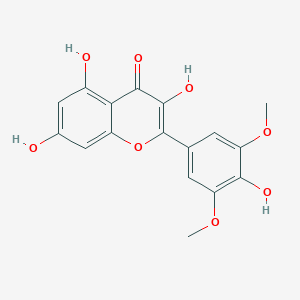
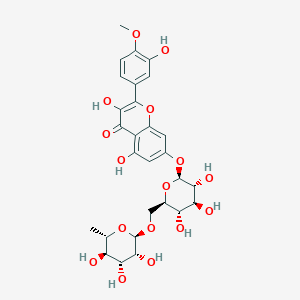
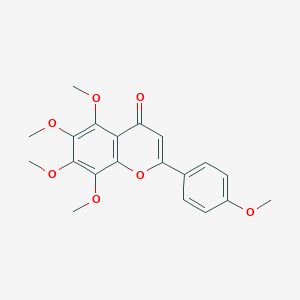
![(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B192482.png)
